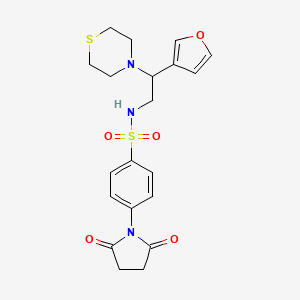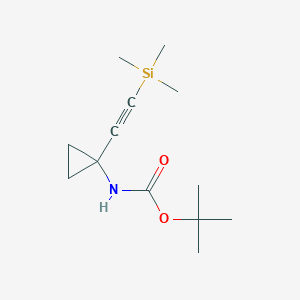![molecular formula C25H26N4O5S B2506143 7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-81-1](/img/no-structure.png)
7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , 7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one, is a derivative of quinazoline, a heterocyclic compound that has been extensively studied for its biological activities, particularly as an inhibitor of platelet-derived growth factor receptor (PDGFR) phosphorylation. This type of compound has shown promise in suppressing neointima formation, which is a process involved in the development of vascular diseases such as atherosclerosis .
Synthesis Analysis
The synthesis of related quinazoline derivatives has been reported, where 6,7-dimethoxy-4-(piperazin-1-yl)quinazoline was prepared from 2-amino-4,5-dimethoxybenzoic acid. This process involved cyclization, chlorination, and substitution reactions to achieve the final product with an overall yield of 61% under optimized conditions . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could be adapted to synthesize the compound by introducing the appropriate substituents at the relevant positions on the quinazoline ring.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline moiety, which is a bicyclic system consisting of two nitrogen atoms at positions 1 and 3. The compound likely possesses additional structural features such as a thioxo group, a dioxolo ring, and a piperazine ring substituted with an acetylphenyl group. These structural modifications can significantly influence the compound's interaction with biological targets such as PDGFR .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including substitutions that allow for the introduction of different functional groups. The presence of a piperazine ring offers additional sites for substitution, potentially leading to a wide range of derivatives with varied biological activities. The thioxo group and dioxolo ring also contribute to the compound's reactivity and may participate in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of methoxy groups has been shown to affect the potency of these compounds as PDGFR inhibitors, with certain analogues demonstrating potent activity. The introduction of oxygen atoms into the alkyl chain has been suggested to significantly interact with the beta-PDGFR, indicating that the physical properties such as solubility and chemical reactivity are crucial for their biological function. Additionally, the substituents on the quinazoline ring can have major consequences for metabolic polymorphism, which is an important consideration for the pharmacokinetics of these compounds .
Wissenschaftliche Forschungsanwendungen
Quality Control in Pharmaceutical Development
- Quality Control Methods : This compound is studied for developing quality control methods for derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, showing potential as an antimalarial agent. Quality control aspects include solubility, identification, impurities analysis, and assay by potentiometric titration (Danylchenko et al., 2018).
Anticancer Research
- Antiproliferative Activities : Quinazoline derivatives containing piperazine analogs, like this compound, show significant antiproliferative activities against various cancer cell lines. They are also evaluated for their effects on cell migration, proliferation, and apoptosis (Li et al., 2020).
- α1-Adrenoceptor Antagonists : Synthesized quinazolinone-arylpiperazine derivatives show promise as α1-adrenoceptor antagonists, with potential applications in cancer treatment. Their hypotensive activity and mechanism of action have been evaluated (Abou-Seri et al., 2011).
Antimicrobial Research
- Antibacterial Agents : Some derivatives of this compound class have been synthesized and evaluated for their antibacterial activities. They show promise in developing new antibacterial agents with varying effectiveness against different bacterial strains (Singhai & Gupta, 2019).
Cardiovascular Research
- Antihypertensive Agents : Piperidine derivatives with a quinazoline ring, similar to this compound, have been tested for their antihypertensive activity. They show potential as antihypertensive agents in models like spontaneously hypertensive rats (Takai et al., 1986).
Anti-inflammatory and Analgesic Research
- Anti-inflammatory and Analgesic Properties : Compounds with structural similarity, carrying piperazine moieties, demonstrate significant analgesic and anti-inflammatory activities, suggesting potential applications in pain management and inflammation control (Tozkoparan et al., 2004).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-acetylphenylpiperazine with 4-oxobutyl isothiocyanate to form the intermediate, which is then reacted with 6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one to yield the final product.", "Starting Materials": [ "4-acetylphenylpiperazine", "4-oxobutyl isothiocyanate", "6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one" ], "Reaction": [ "Step 1: Condensation of 4-acetylphenylpiperazine with 4-oxobutyl isothiocyanate in the presence of a base such as triethylamine to form the intermediate.", "Step 2: Purification of the intermediate by column chromatography.", "Step 3: Reaction of the intermediate with 6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one in the presence of a base such as potassium carbonate to yield the final product.", "Step 4: Purification of the final product by column chromatography." ] } | |
CAS-Nummer |
688054-81-1 |
Molekularformel |
C25H26N4O5S |
Molekulargewicht |
494.57 |
IUPAC-Name |
7-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C25H26N4O5S/c1-16(30)17-4-6-18(7-5-17)27-9-11-28(12-10-27)23(31)3-2-8-29-24(32)19-13-21-22(34-15-33-21)14-20(19)26-25(29)35/h4-7,13-14H,2-3,8-12,15H2,1H3,(H,26,35) |
InChI-Schlüssel |
JXJIYFMOQOYRKM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B2506060.png)


![2-[4-Methyl-N-(1H-pyrazol-4-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2506068.png)

![Tert-butyl (1R,5S)-spiro[9-azabicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate](/img/structure/B2506071.png)
![3-benzyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506072.png)


![2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide](/img/structure/B2506075.png)
![(2E)-2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2506076.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2506079.png)
